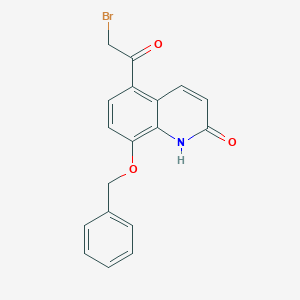

8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline

Description

Chemical Identity and Applications 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (CAS: 100331-89-3) is a brominated quinoline derivative with the molecular formula C₁₈H₁₄BrNO₃ and a molecular weight of 388.22 g/mol. Its systematic name is 5-(2-Bromoacetyl)-8-(phenylmethoxy)-2(1H)-quinolinone . This compound is a critical intermediate in synthesizing β₂-adrenergic receptor agonists, particularly indacaterol, a long-acting bronchodilator used in chronic obstructive pulmonary disease (COPD) therapy . The bromoacetyl group at position 5 and the benzyloxy substituent at position 8 contribute to its reactivity and role in medicinal chemistry.

Synthetic Relevance The bromine atom in the acetyl group enhances electrophilicity, enabling nucleophilic substitution reactions with amines or alcohols to form covalent bonds essential for constructing indacaterol’s chiral side chain . Its quinoline core provides structural rigidity and influences binding interactions with biological targets .

Propriétés

IUPAC Name |

5-(2-bromoacetyl)-8-phenylmethoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHSDLUBNZBRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(=O)CBr)C=CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470330 | |

| Record name | 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100331-89-3 | |

| Record name | 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-bromoacetyl)-8-benzyloxy-1H-quinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Stepwise Functionalization of the Quinoline Core

The most widely adopted strategy begins with the construction of the 2-hydroxyquinoline backbone, followed by sequential functionalization at the 5- and 8-positions.

Synthesis of 2-Hydroxyquinoline

2-Hydroxyquinoline serves as the foundational scaffold. It is typically synthesized via the Skraup-Doebner-Von Miller reaction, where aniline derivatives undergo cyclocondensation with glycerol or acrolein in the presence of sulfuric acid. Alternative routes include the Friedländer synthesis using 2-aminobenzaldehyde and ketones.

Benzyloxy Group Introduction at Position 8

The 8-hydroxy group is protected via benzylation to enhance stability during subsequent reactions. A nucleophilic substitution reaction is employed:

Bromoacetyl Group Installation at Position 5

Acylation at the 5-position is achieved using bromoacetyl bromide under Friedel-Crafts conditions:

Alternative Pathway: Direct Functionalization of Pre-Substituted Quinolines

An industrial-scale approach bypasses intermediate isolation by sequentially functionalizing 8-benzyloxy-2-hydroxyquinoline in a one-pot reaction:

-

Bromination : N-Bromosuccinimide (NBS) introduces a bromine atom at position 5.

-

Acetylation : Bromoacetyl bromide reacts with the brominated intermediate under Lewis acid catalysis.

Reaction Conditions and Optimization

Temperature and Solvent Effects

Catalytic Systems

-

Asymmetric Reductions : (R)-(+)-α,α-Diphenylprolinol and trimethylboroxine enable enantioselective reductions of keto intermediates, achieving 95% enantiomeric excess.

-

Lewis Acids : Aluminum chloride and zinc chloride improve electrophilic aromatic substitution kinetics.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times:

Purification Techniques

-

Crystallization : Methanol/diisopropylether mixtures yield high-purity crystals (99.5%).

-

Chromatography : Reverse-phase HPLC resolves regioisomeric byproducts.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.21 (d, J=9.2 Hz, 1H, H-3), 7.45–7.32 (m, 5H, benzyl), 4.89 (s, 2H, OCH2Ph) |

| ¹³C NMR (100 MHz, DMSO-d6) | δ 188.5 (C=O), 161.2 (C-2), 136.7 (C-5), 128.4–127.1 (benzyl) |

| HRMS | [M+H]+ m/z 372.0421 (calc. 372.0418) |

Purity Assessment

Challenges and Limitations

Analyse Des Réactions Chimiques

Types of Reactions

8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The bromoacetyl group can be reduced to an alcohol or an amine.

Substitution: The benzyloxy group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a quinone, while reduction of the bromoacetyl group can produce an alcohol or amine derivative.

Applications De Recherche Scientifique

Biological Activities and Applications

The compound exhibits a broad spectrum of biological activities, making it suitable for various applications:

Anticancer Activity

- Mechanism : Induces apoptosis and inhibits cell proliferation in cancer cell lines (e.g., breast, lung, colon, prostate).

- Case Studies : Research has demonstrated significant cytotoxic effects against multiple cancer types, highlighting its potential as an anticancer agent .

Antimicrobial Activity

- Spectrum : Effective against both Gram-positive and Gram-negative bacteria as well as certain fungi.

- Mechanism : Disrupts microbial membrane integrity and inhibits cell wall synthesis.

- Case Studies : Laboratory studies reported effectiveness against common pathogens, suggesting its potential use in treating infections .

Anti-inflammatory Activity

- Mechanism : Inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Applications : Potential use in managing autoimmune disorders and chronic inflammatory conditions .

Antiviral Activity

- Target Viruses : Demonstrated activity against RNA viruses including hepatitis C virus and dengue virus.

- Mechanism : Interferes with viral replication processes.

- Case Studies : Preliminary studies indicate promise for developing antiviral therapies, especially relevant during outbreaks like COVID-19 .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In medicinal applications, it may act as a β2 adrenoreceptor agonist, leading to bronchodilation and relief of respiratory symptoms.

Comparaison Avec Des Composés Similaires

Chloroacetyl Analog: 8-(Benzyloxy)-5-(chloroacetyl)-2(1H)-quinolinone

Key Differences

- CAS : 63404-86-4

- Molecular Formula: C₁₈H₁₄ClNO₃

- Molecular Weight : 343.77 g/mol

- Structural Feature : Chloroacetyl group replaces bromoacetyl.

- Reactivity : The chloroacetyl derivative exhibits lower electrophilicity compared to the bromo counterpart, resulting in slower reaction kinetics in nucleophilic substitutions .

- Applications: Less commonly used in indacaterol synthesis due to reduced reactivity, but serves as a cost-effective alternative in non-stereoselective reactions .

Bromoethyl Derivative: (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one

Key Differences

- CAS : 530084-79-8

- Molecular Formula: C₁₈H₁₅BrNO₃

- Molecular Weight : 390.22 g/mol

- Structural Feature : Bromoethyl group replaces bromoacetyl, introducing a hydroxyl group.

- Reactivity : The bromoethyl moiety undergoes epoxidation or further functionalization to form indacaterol’s stereochemical backbone .

- Applications : Intermediate in late-stage indacaterol synthesis, where stereochemistry is critical for β₂ receptor selectivity .

Coumarin-Based Analog: 3-(2-Bromoacetyl)-2H-chromen-2-one

Key Differences

- CAS: Not explicitly provided (see ).

- Molecular Formula : C₁₁H₇BrO₃

- Structural Feature: Coumarin (chromen-2-one) core replaces quinoline.

- Reactivity: The bromoacetyl group facilitates heterocyclic ring formation (e.g., pyran, thiazole), but the coumarin scaffold lacks the nitrogen atom critical for quinoline’s hydrogen-bonding interactions .

- Applications: Demonstrates cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7), highlighting divergent bioactivity compared to quinoline derivatives .

Methoxy-Methylquinoline Derivative: 5-Bromo-8-methoxy-2-methylquinoline

Key Differences

- CAS : 103862-55-1

- Molecular Formula: C₁₂H₁₀BrNO

- Structural Feature : Methoxy and methyl groups replace benzyloxy and acetyl groups.

- Reactivity : Bromine enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura), while methoxy improves solubility .

- Applications : Explored in material science and as a building block for fluorescent probes .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity and Synthesis: The bromoacetyl group in this compound enables efficient nucleophilic substitutions, critical for constructing indacaterol’s chiral side chain. Chloroacetyl analogs require harsher conditions, reducing yield .

- Biological Activity: Coumarin-based bromoacetyl derivatives exhibit cytotoxicity (IC₅₀ values: 2–10 µM against cancer cells), whereas quinoline derivatives prioritize receptor binding over direct cytotoxicity .

- Stereochemical Influence : The (R)-configured bromoethyl derivative (CAS 530084-79-8) ensures proper stereochemistry in indacaterol, enhancing β₂ receptor affinity and reducing off-target effects .

Activité Biologique

8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (CAS No. 100331-89-3) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with a benzyloxy group and a bromoacetyl substituent, which contribute to its unique biological properties. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound can potentially be developed as an antimicrobial agent in clinical settings .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies indicated that the compound exhibits cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

Case Study: Cytotoxicity Testing

In a study assessing the cytotoxicity of this compound:

- Cell Lines Tested : HeLa, MCF-7, and non-cancerous mouse fibroblasts.

- Concentrations Tested : 0–200 µM.

- Results : The compound showed no significant toxicity to non-cancerous cells but effectively inhibited cancer cell proliferation at concentrations above 50 µM.

This selectivity indicates potential for therapeutic applications in oncology .

The mechanism through which this compound exerts its biological effects is believed to involve multiple pathways:

- Metal Chelation : Similar to other 8-hydroxyquinoline derivatives, it may chelate metal ions, disrupting essential metal-dependent processes in bacteria and cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering membrane integrity and function .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline, and what critical steps ensure regioselectivity?

- Methodological Answer : The compound is synthesized via bromoacetylation of a pre-functionalized quinoline scaffold. A key step involves protecting the hydroxyl group at the 8-position with a benzyl ether to prevent undesired side reactions. The bromoacetyl group is introduced at the 5-position using 2-bromoacetyl bromide under anhydrous conditions with a base like triethylamine to neutralize HBr byproducts. Regioselectivity is controlled by steric and electronic factors of the quinoline ring, with the 5-position being more reactive due to electron-donating substituents .

- Characterization : Confirm structure via -NMR (e.g., benzyloxy protons at δ 5.1–5.3 ppm) and LC-MS for molecular ion verification. Purity is assessed using HPLC (>97% as per ) .

Q. How is this compound utilized in the synthesis of β2 adrenoreceptor agonists like Indacaterol?

- Role in Drug Synthesis : The bromoacetyl group serves as a reactive handle for nucleophilic substitution, enabling coupling with phenylethanolamine derivatives. For example, in Indacaterol synthesis, the bromine atom undergoes displacement by an amine group to form a key amine-acetyl linkage, critical for β2 receptor binding .

- Optimization : Reactions are typically conducted in polar aprotic solvents (e.g., DMF) at 50–60°C to balance reactivity and stability of intermediates .

Q. What analytical techniques are essential for verifying the compound’s stability under storage conditions?

- Stability Assessment : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., de-benzylation or bromine hydrolysis). Store under inert atmosphere (N) at –20°C to minimize moisture and light exposure, as suggested for structurally related brominated intermediates .

Advanced Research Questions

Q. How can researchers optimize the bromoacetylation step to minimize byproducts like diacetylated derivatives?

- Experimental Design : Employ stepwise addition of 2-bromoacetyl bromide at 0°C to reduce exothermic side reactions. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) and quench excess reagent with ice-cold water. Use column chromatography (silica gel, gradient elution) to isolate the target compound from diacetylated byproducts .

- Yield Improvement : Catalyst screening (e.g., DMAP) enhances acylation efficiency, achieving yields >80% .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected -NMR shifts in the quinoline ring?

- Data Analysis : Compare experimental NMR data with computational predictions (DFT calculations at B3LYP/6-31G* level) to identify electronic effects from substituents. For example, the electron-withdrawing bromoacetyl group at C5 deshields adjacent carbons, causing upfield shifts at C4 and C6 .

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to confirm connectivity and rule out structural isomers .

Q. How do researchers mitigate side reactions during multi-step syntheses involving this compound?

- Byproduct Management : Introduce orthogonal protecting groups (e.g., Fmoc for amines) to prevent cross-reactivity. For example, during coupling with amino-alcohols, temporary protection of the hydroxyl group prevents undesired ether formation .

- Reaction Monitoring : Real-time MS or in-situ IR tracks intermediate formation, enabling rapid optimization of reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.